molecular formula C14H10O2 B1296491 9H-Fluorene-2-carboxylic acid CAS No. 7507-40-6

9H-Fluorene-2-carboxylic acid

Cat. No. B1296491
CAS RN: 7507-40-6
M. Wt: 210.23 g/mol
InChI Key: IBIDFEWDKNJSRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9H-Fluorene-2-carboxylic acid consists of a fluorene moiety with a carboxylic acid group attached. Fluorene is a polycyclic aromatic hydrocarbon composed of two benzene rings connected through a cyclopentane .


Physical And Chemical Properties Analysis

9H-Fluorene-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 429.4±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 60.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 160.9±3.0 cm3 .

Scientific Research Applications

1. Structural and Chemical Properties

  • Intramolecular Hydrogen Bonding : 9-Oxo-9H-fluorene-1-carboxylic acid exhibits a planar conformation with intramolecular hydrogen bonding between the carboxyl group and the ketone O atom, influencing its stacking behavior in crystals (Coté, Lalancette, & Thompson, 1996).
  • Molecular Structure Analysis : Studies on 9-hydroxy-fluorene-9-carboxylic acid have revealed insights into its IR, UV, and NMR spectra, as well as its geometric structure parameters, highlighting the unsymmetrical positions of 9-substituents relative to the molecular plane (Yu & Yan, 1992).

Safety And Hazards

While specific safety data for 9H-Fluorene-2-carboxylic acid is not available, general precautions should be taken while handling this compound. This includes avoiding dust formation, avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Future Directions

The future directions of research on 9H-Fluorene-2-carboxylic acid could involve further exploration of its potential pharmacological activities, as suggested by studies on related fluorene derivatives . Additionally, its chemical properties could make it a useful building block in the synthesis of more complex molecules.

properties

IUPAC Name

9H-fluorene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDFEWDKNJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324916
Record name 9H-Fluorene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-2-carboxylic acid

CAS RN

7507-40-6
Record name Fluorene-2-carboxylic acid
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Record name 9H-Fluorene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Carboxyfluorenone (12.3 g, 0.05 mole) and diethylene glycol were added to a 500 mL round bottom flask. Sodium hydroxide (7.65 g, 0.19 mole) and hydrazine hydrate (9.16 mL, 0.23 mole) were added to the solution. The temperature of the reaction was increased to 125° C. Heating was continued for three hours and then the vessel was cooled to room temperature. Distilled water (1.5 L) was added. The product was precipitated with concentrated hydrochloric acid. The product was filtered and rinsed with distilled water (2 L). The solids were dissolved in 0.5 M sodium hydroxide (2.8 L) and heated to 70° C. The product was precipitated with concentrated hydrochloric acid (pH approximately 2). The product was filtered and washed with distilled water (1.5 L). The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present. NMR confirmed the structure by the appearance of two new protons at δ4.01 ppm.
Name
2-Carboxyfluorenone
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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